Leniolisib Phosphate

Description

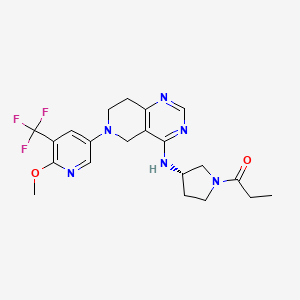

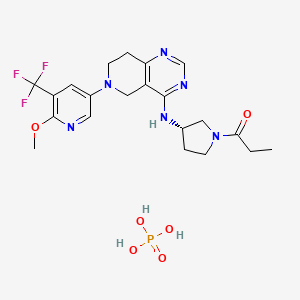

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

1354691-97-6 |

|---|---|

Formule moléculaire |

C21H28F3N6O6P |

Poids moléculaire |

548.5 g/mol |

Nom IUPAC |

1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one;phosphoric acid |

InChI |

InChI=1S/C21H25F3N6O2.H3O4P/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14;1-5(2,3)4/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28);(H3,1,2,3,4)/t13-;/m0./s1 |

Clé InChI |

XXEDEGOAYSGNPS-ZOWNYOTGSA-N |

SMILES isomérique |

CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |

SMILES canonique |

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Leniolisib phosphate; Leniolisib monophosphate; |

Origine du produit |

United States |

Foundational & Exploratory

Leniolisib Phosphate: A Deep Dive into the Mechanism of Action of a Targeted PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leniolisib phosphate is a first-in-class selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor.[1][2][3] It represents a significant advancement in the targeted therapy of certain primary immunodeficiencies, most notably Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS), also known as PASLI.[2] APDS is a rare genetic disorder caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes, which encode the catalytic (p110δ) and regulatory (p85α) subunits of PI3Kδ, respectively.[4][5] This results in hyperactivation of the PI3Kδ signaling pathway, leading to a complex clinical phenotype characterized by recurrent infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[4][5] This in-depth technical guide will elucidate the core mechanism of action of Leniolisib, detail its effects on immune signaling pathways, present key quantitative data, and provide an overview of the experimental protocols used to characterize this novel therapeutic agent.

Core Mechanism of Action: Selective Inhibition of PI3Kδ

Leniolisib is a small molecule inhibitor that potently and selectively targets the delta isoform of PI3K.[1][6] The primary mechanism of action of Leniolisib is the competitive inhibition of the ATP-binding site of the p110δ catalytic subunit of PI3Kδ.[1] By occupying this site, Leniolisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably Akt (Protein Kinase B) and mammalian target of rapamycin (mTOR).[1][2]

In APDS, the hyperactive PI3Kδ leads to excessive production of PIP3, resulting in constitutive activation of the Akt/mTOR pathway.[1][2] This dysregulation drives abnormal proliferation, survival, and differentiation of immune cells, particularly B and T lymphocytes.[1] Leniolisib's targeted inhibition of PI3Kδ normalizes this aberrant signaling, thereby restoring more balanced immune cell function and alleviating the clinical manifestations of APDS.[7]

Signaling Pathway Inhibition

The inhibitory effect of Leniolisib on the PI3Kδ signaling cascade is central to its therapeutic efficacy. The following diagram illustrates the canonical PI3Kδ pathway and the point of intervention by Leniolisib.

Quantitative Data Summary

The selectivity and potency of Leniolisib, along with its clinical efficacy, have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of Leniolisib

| Target | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 11 | - |

| PI3Kα | 244 | 22-fold |

| PI3Kβ | 424 | 38-fold |

| PI3Kγ | 2230 | 202-fold |

| Data from cell-free isolated enzyme assays.[4][6] |

Table 2: Pharmacokinetic Parameters of Leniolisib (70 mg twice daily)

| Parameter | Value |

| Median Tmax (Time to Peak Plasma Concentration) | ~1 hour |

| Apparent Clearance (CL/F) | ~4.2 L/hour |

| Half-life (T1/2) | ~5 hours |

| Steady State | Reached in 2-3 days |

| Data from clinical trials in APDS patients.[2][7] |

Table 3: Clinical Efficacy of Leniolisib in APDS Patients (12-week, placebo-controlled trial)

| Endpoint | Leniolisib | Placebo | P-value |

| Change in Lymph Node Size (sum of products of diameters) | -0.25 (adjusted mean change) | - | 0.0006 |

| Change in Naïve B Cell Percentage | +37.30% (adjusted mean change) | - | 0.0002 |

| Reduction in Spleen Volume | 37.6% (mean) | 5% (mean) | 0.0020 |

| Data from a Phase 3 clinical trial in patients with APDS.[8] |

Experimental Protocols

The characterization of Leniolisib's mechanism of action has relied on a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assays

Objective: To determine the potency and selectivity of Leniolisib against different PI3K isoforms.

Methodology:

-

Enzyme Source: Recombinant human PI3K isoforms (α, β, δ, γ) were used.

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using ³²P-ATP.

-

Procedure (Illustrative for TR-FRET):

-

PI3K enzyme, a biotinylated PIP2 substrate, and ATP are incubated in an assay buffer.

-

Leniolisib is added in a range of concentrations to determine a dose-response curve.

-

The kinase reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and a detection mix containing a europium-labeled anti-PIP3 antibody and an allophycocyanin-labeled streptavidin is added.

-

After incubation, the TR-FRET signal is read on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular pAkt Measurement by Flow Cytometry

Objective: To assess the inhibitory effect of Leniolisib on PI3Kδ pathway activity in immune cells.

Methodology:

-

Sample: Whole blood from APDS patients or healthy volunteers, or isolated peripheral blood mononuclear cells (PBMCs).

-

Stimulation: For ex vivo analysis, whole blood is stimulated with an agonist that activates PI3Kδ in a specific cell type, for example, anti-IgM and IL-4 for B cells.[7]

-

Procedure:

-

Aliquots of whole blood or PBMCs are incubated with Leniolisib at various concentrations or with a vehicle control.

-

The cells are then stimulated for a short period (e.g., 20 minutes) at 37°C.[7]

-

The reaction is stopped by fixation with a paraformaldehyde-based buffer.

-

Red blood cells are lysed, and the remaining leukocytes are permeabilized with a methanol-based buffer to allow intracellular staining.

-

Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD19 for B cells) and an antibody against phosphorylated Akt (pAkt S473).

-

Samples are acquired on a flow cytometer.

-

-

Data Analysis: The geometric mean fluorescence intensity (gMFI) of pAkt staining is quantified within the cell population of interest (e.g., CD19+ B cells). The percentage of inhibition is calculated relative to the stimulated control.

The following diagram outlines the workflow for assessing pAkt levels in B cells via flow cytometry.

Western Blotting for PI3K Pathway Proteins

Objective: To visually confirm the inhibition of Akt phosphorylation in cell lines or primary cells treated with Leniolisib.

Methodology:

-

Cell Culture and Treatment: Rat-1 fibroblasts ectopically expressing APDS-causative p110δ variants or primary T-cell blasts from patients are cultured and treated with varying concentrations of Leniolisib.[1]

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Quantification: Total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for pAkt (e.g., Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The band intensities are quantified using densitometry software. The ratio of pAkt to total Akt is calculated and normalized to the loading control.

Conclusion

This compound is a highly selective and potent inhibitor of PI3Kδ that acts by blocking the conversion of PIP2 to PIP3, thereby downregulating the hyperactive Akt/mTOR signaling pathway characteristic of APDS. This targeted mechanism of action leads to the normalization of immune cell function, a reduction in lymphoproliferation, and a significant improvement in the clinical manifestations of the disease. The quantitative data from in vitro, pharmacokinetic, and clinical studies robustly support its efficacy and targeted mode of action. The experimental protocols outlined provide a framework for the continued investigation of PI3Kδ inhibitors and their effects on immune cell signaling. Leniolisib stands as a prime example of successful precision medicine, offering a targeted therapeutic option for patients with a genetically defined immune disorder.

References

- 1. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novctrd.com [novctrd.com]

- 3. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. | Semantic Scholar [semanticscholar.org]

- 7. frontiersin.org [frontiersin.org]

- 8. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - OAK Open Access Archive [oak.novartis.com]

Physicochemical Properties of Leniolisib Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leniolisib phosphate is a potent and selective inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) enzyme, recently approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). A thorough understanding of its physicochemical properties is paramount for formulation development, analytical method validation, and ensuring optimal therapeutic performance. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its mechanism of action within the relevant signaling pathway.

Chemical Identity and Structure

This compound is the phosphate salt of Leniolisib. The active moiety, Leniolisib, is a pyridopyrimidine derivative.[1]

-

Chemical Name: 1-[(3S)-3-[[5,6,7,8-Tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-1-pyrrolidinyl]-1-propanone phosphate (1:1)[2]

-

CAS Number: 1354691-97-6 (for the phosphate salt)[3]

-

Molecular Formula: C₂₁H₂₈F₃N₆O₆P[3]

-

Chemical Structure: Leniolisib (Free Base)

This compound

Physicochemical Properties

A summary of the key physicochemical properties of Leniolisib and its phosphate salt are presented in the tables below. These parameters are critical for predicting the drug's behavior in biological systems and for guiding formulation strategies.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 450.47 g/mol (Leniolisib free base) 548.46 g/mol (this compound) | [2][4] |

| Appearance | White to yellowish to yellowish-greenish powder | [2] |

| Biopharmaceutics Classification System (BCS) | Class 2 (Low Solubility, High Permeability) | [5] |

Table 2: Solubility and Partition Coefficient

| Property | Value | Reference(s) |

| Aqueous Solubility | pH-dependent, with decreasing solubility as pH increases. | [2][4] |

| Solubility in Organic Solvents | Soluble in DMSO (100 mg/mL, with ultrasound) and H₂O (100 mg/mL, with ultrasound) | [6] |

| LogD (pH 7.4) | 3.1 | [4] |

| pKa (Strongest Basic) | 5.43 | [7] |

Table 3: Other Physicochemical Parameters

| Property | Value | Reference(s) |

| Hydrogen Bond Donor Count | 1 (Leniolisib) | [7] |

| Hydrogen Bond Acceptor Count | 8 (Leniolisib) | [4] |

| Rotatable Bond Count | 5 (Leniolisib) | [4] |

| Topological Polar Surface Area (TPSA) | 83.5 Ų | [4] |

Mechanism of Action and Signaling Pathway

Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[8] In certain immune disorders like APDS, mutations lead to the hyperactivity of PI3Kδ.[9] This results in the excessive conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] Elevated PIP3 levels subsequently activate downstream signaling pathways, most notably the AKT/mTOR pathway, leading to abnormal immune cell proliferation and function.[7][9] Leniolisib works by blocking the active site of PI3Kδ, thereby normalizing this signaling cascade.[7]

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical industry practices and are tailored to the known characteristics of the compound.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound across a physiologically relevant pH range, in accordance with Biopharmaceutics Classification System (BCS) guidelines.

Caption: Experimental workflow for aqueous solubility determination.

Materials and Equipment:

-

This compound (API)

-

Standard buffer solutions (pH 1.2, 4.5, 6.8)

-

Orbital shaker with temperature control

-

Validated HPLC-UV system

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Buffer Preparation: Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8 according to standard pharmacopeial procedures.

-

Sample Preparation: Accurately weigh an excess amount of this compound into separate flasks for each pH condition (in triplicate). The excess amount ensures that a saturated solution is achieved.

-

Incubation: Add a precise volume of the respective buffer to each flask. Place the flasks in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (37 ± 1 °C).

-

Equilibration and Sampling: Allow the suspensions to equilibrate for a sufficient period (e.g., 24-48 hours), with samples withdrawn at various time points (e.g., 4, 8, 24, and 48 hours) to ensure equilibrium has been reached.

-

Sample Processing: Immediately filter the withdrawn samples through a 0.45 µm syringe filter to remove any undissolved solid.

-

Analysis: Analyze the concentration of Leniolisib in the filtrate using a validated HPLC-UV method.

-

Data Analysis: The equilibrium solubility is determined when consecutive sample measurements show no significant change in concentration.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

Materials and Equipment:

-

This compound

-

Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) titrants (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with an appropriate electrode

-

Automated titrator or manual titration setup

-

Magnetic stirrer

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is limited at the starting pH) to achieve a concentration of approximately 1 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Titration Setup: Place the sample solution in a thermostated vessel (25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

-

Titration: Titrate the solution with the standardized acid or base titrant in small, precise increments. For a basic pKa, titration would typically start from an acidic pH.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the half-equivalence point, which corresponds to the inflection point of the curve.

Particle Size Distribution (Laser Diffraction)

This protocol outlines the measurement of the particle size distribution of this compound powder using laser diffraction.

Materials and Equipment:

-

This compound (API powder)

-

Laser diffraction particle size analyzer with a dry powder dispersion unit

-

Appropriate dispersant if a wet method is used

Procedure:

-

Instrument Setup: Set up the laser diffraction instrument according to the manufacturer's instructions. Select the appropriate measurement parameters, including the refractive index of this compound and the dispersant (if applicable).

-

Sample Dispersion (Dry Method): Carefully load a representative sample of the this compound powder into the dry powder feeder of the instrument. Adjust the dispersion pressure to ensure adequate de-agglomeration without causing particle fracture.

-

Measurement: Initiate the measurement. The instrument will pass the dispersed particles through a laser beam and detect the scattered light pattern.

-

Data Analysis: The instrument's software will use the Mie or Fraunhofer theory to calculate the particle size distribution from the scattering pattern. The results are typically reported as volume-based distributions (e.g., Dv10, Dv50, Dv90).

Conclusion

The physicochemical properties of this compound are well-defined and support its development as an oral therapeutic agent. Its pH-dependent solubility and high permeability are key factors influencing its biopharmaceutical behavior. The experimental protocols provided herein offer a framework for the consistent and accurate characterization of this important new drug substance. A thorough understanding of these properties is essential for the successful formulation, manufacturing, and clinical application of this compound.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. youtube.com [youtube.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. who.int [who.int]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

Leniolisib Phosphate: A Deep Dive into its Molecular Structure, Synthesis, and Therapeutic Action

For Researchers, Scientists, and Drug Development Professionals

Leniolisib phosphate, marketed under the brand name Joenja, is a first-in-class, selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. It is approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency, in patients 12 years of age and older. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and mechanism of action of this compound, supplemented with quantitative data and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

This compound is the phosphate salt of Leniolisib. The chemical name is 1-[(3S)-3-[[5,6,7,8-Tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-1-pyrrolidinyl]-1-propanone phosphate (1:1).

The molecular formula of this compound is C21H25F3N6O2•H3PO4, and its molecular weight is 548.46 g/mol (450.47 g/mol for the free base). It is a white to yellowish or yellowish-greenish powder with pH-dependent aqueous solubility, exhibiting decreased solubility with increasing pH.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C21H25F3N6O2•H3PO4 | |

| Molecular Weight | 548.46 g/mol | |

| CAS Number | 1354691-97-6 | |

| Appearance | White to yellowish to yellowish-greenish powder | |

| Topological Polar Surface Area | 83.5 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Rotatable Bond Count | 5 |

Synthesis of Leniolisib

The synthesis of Leniolisib has been described as a multi-step process. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of Leniolisib

A key step in the synthesis involves the coupling of 6-Benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate. This is followed by deprotection of the benzyl group.

-

Step 1: Coupling Reaction

-

6-Benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine (compound 1) is reacted with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (compound 2).

-

The reaction is carried out in the presence of triethylamine.

-

The mixture is heated at 120 °C for 42 hours.

-

This step yields compound 3 with a reported yield of 93%.

-

-

Step 2: Deprotection

-

The benzyl group of compound 3 is removed.

-

This is achieved using 20% palladium hydroxide on carbon and ammonium formate in methanol.

-

The reaction is conducted at 65 °C for 2 hours.

-

This step yields compound 4 with a reported yield of 66%.

-

Further steps to introduce the remaining substituents would follow to yield the final Leniolisib molecule.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Leniolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). In APDS, gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the PIK3R1 gene lead to hyperactivity of PI3Kδ. This hyperactivation disrupts immune cell function, particularly B and T cells.

The PI3K/AKT/mTOR signaling pathway is crucial for cell growth, proliferation, and survival. PI3Kδ, predominantly expressed in hematopoietic cells, catalyzes the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, activating downstream signaling cascades, including the AKT/mTOR pathway.

By selectively inhibiting PI3Kδ, Leniolisib blocks the overactive signaling pathway at its source. This helps to normalize immune function by reducing the proliferation and activation of B and T cell subsets.

Selectivity Profile

Leniolisib exhibits significant selectivity for PI3Kδ over other PI3K isoforms. In cell-free isolated enzyme assays, the selectivity was found to be:

-

28-fold higher for PI3Kδ over PI3Kα

-

43-fold higher for PI3Kδ over PI3Kβ

-

257-fold higher for PI3Kδ over PI3Kγ

In another set of cell-free assays, the IC50 values were determined as:

-

PI3Kδ: 11 nM

-

PI3Kα: 244 nM (22-fold less sensitive)

-

PI3Kβ: 424 nM (38-fold less sensitive)

-

PI3Kγ: 2,230 nM (202-fold less sensitive)

Clinical Efficacy and Pharmacodynamics

Clinical trials have demonstrated the efficacy of Leniolisib in patients with APDS. A phase 3, randomized, placebo-controlled trial evaluated the effect of 70 mg of Leniolisib administered twice daily for 12 weeks.

Table 2: Key Efficacy Endpoints from the Phase 3 Clinical Trial of Leniolisib in APDS

| Endpoint | Leniolisib Group | Placebo Group | P-value | Reference |

| Adjusted Mean Change in Index Lymph Node Size | -0.25 | 0.0006 | ||

| Adjusted Mean Change in Percentage of Naïve B cells | 37.30 | 0.0002 | ||

| Reduction in Spleen Volume | Significant reduction | 0.0020 |

Pharmacodynamic studies have shown that Leniolisib treatment leads to a reduction in PI3Kδ pathway hyperactivation. Higher plasma concentrations of Leniolisib were associated with greater reductions in phosphorylated Akt (pAkt)-positive B cells. Treatment with 70 mg of Leniolisib twice daily at a steady state was estimated to produce a time-averaged reduction in pAkt-positive B cells of almost 80%.

Metabolism and Pharmacokinetics

Leniolisib is primarily metabolized in the liver, with CYP3A4 being the main enzyme responsible for its oxidative metabolism (94.5%). Minor contributions come from CYP3A5 (3.5%), CYP1A2 (0.7%), and CYP2D6 (0.4%). The primary circulating species is the parent drug.

The drug is highly bound to plasma proteins (94.5%). The apparent terminal elimination half-life is approximately 10 hours. Leniolisib is excreted primarily through feces (67.0%) and to a lesser extent in urine (25.5%).

Conclusion

This compound represents a significant advancement in the targeted treatment of APDS. Its high selectivity for PI3Kδ allows for the precise inhibition of the hyperactive signaling pathway that drives the disease's pathophysiology. The well-defined molecular structure and synthesis pathway, coupled with robust clinical data demonstrating its efficacy and a manageable safety profile, establish Leniolisib as a cornerstone therapy for this rare immunodeficiency. Further research may explore its potential in other conditions characterized by PI3Kδ dysregulation.

Leniolisib Phosphate: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leniolisib (formerly CDZ173) is a first-in-class, selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor approved for the treatment of Activated Phosphoinositide 3-kinase Delta Syndrome (APDS).[1] APDS is a rare primary immunodeficiency caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes, leading to hyperactivation of the PI3Kδ signaling pathway.[2][3] This guide provides an in-depth overview of the target validation studies for Leniolisib Phosphate, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to validate its therapeutic potential.

Mechanism of Action: Targeting the Hyperactive PI3Kδ Pathway

Leniolisib selectively inhibits the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] In APDS, mutations lead to constitutive activation of PI3Kδ, a lipid kinase that phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably AKT. This cascade is essential for the proper development, function, and survival of immune cells, particularly B and T lymphocytes.[6][7][8]

By selectively inhibiting the overactive PI3Kδ, Leniolisib aims to normalize the downstream signaling cascade, thereby correcting the immune dysregulation and lymphoproliferation characteristic of APDS.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro, cellular, and clinical studies that validate the efficacy and selectivity of Leniolisib.

Table 1: In Vitro PI3K Isoform Selectivity of Leniolisib

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ (fold) |

| PI3Kδ | 11 | - |

| PI3Kα | 244 | 22 |

| PI3Kβ | 424 | 38 |

| PI3Kγ | 2230 | 202 |

Data sourced from cell-free isolated enzyme assays.[2][3]

Table 2: Cellular Activity of Leniolisib

| Assay | Cell Type | Stimulus | Endpoint | Result |

| pAKT Inhibition | Rat-1 Fibroblasts (expressing p110δ mutants) | - | pAKT levels | Dose-dependent suppression of hyperactivation[3] |

| pAKT Inhibition | APDS Patient T-cell blasts | anti-CD3 | pAKT (S473) & pS6 (S240/244) | Robust, dose-dependent inhibition[3] |

| pAKT Inhibition in B cells | APDS Patient Whole Blood | anti-IgM and IL-4 | pAKT-positive B cells | ~80% time-averaged reduction at 70 mg BID[1] |

Table 3: Clinical Efficacy of Leniolisib in APDS Patients (Phase III, NCT02435173)

| Endpoint | Leniolisib Group | Placebo Group | P-value |

| Co-Primary Endpoints | |||

| Change in Lymph Node Size (log10 SPD) | -0.25 | - | 0.0006[9][10] |

| Change in Naïve B Cell Percentage | 37.30 | - | 0.0002[9][10] |

| Secondary Endpoints | |||

| Reduction in Spleen Volume | 37.6% | 5% | <0.05[1][2] |

| Reduction in Lymph Node Size | 62.7% | 5% | <0.05[1][2] |

SPD: Sum of Product of Diameters. Data from a 12-week, randomized, placebo-controlled study in patients aged 12 years and older.[9][10]

Key Experimental Protocols

Detailed methodologies for the core experiments cited in the validation of Leniolisib are provided below.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical biochemical assay to determine the IC50 of Leniolisib against PI3K isoforms.

-

Reagents and Materials:

-

Recombinant human PI3K isoforms (δ, α, β, γ)

-

PIP2 substrate

-

ATP (with radiolabeled ATP, e.g., [γ-³³P]ATP)

-

Leniolisib (or test compound) at various concentrations

-

Kinase reaction buffer

-

Lipid extraction reagents

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of Leniolisib in DMSO.

-

In a reaction plate, combine the recombinant PI3K enzyme, PIP2 substrate, and Leniolisib dilution.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³³P]ATP).

-

Incubate the reaction at room temperature for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding a lipid extraction solution (e.g., chloroform/methanol).

-

Separate the phosphorylated PIP3 product from the unreacted ATP.

-

Quantify the amount of radiolabeled PIP3 using a scintillation counter.

-

Calculate the percentage of inhibition for each Leniolisib concentration relative to a vehicle control (DMSO).

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Phospho-AKT (p-AKT) Flow Cytometry Assay

This protocol outlines the measurement of PI3K pathway inhibition in patient-derived cells by quantifying phosphorylated AKT.[3]

-

Reagents and Materials:

-

Patient-derived peripheral blood mononuclear cells (PBMCs) or isolated T/B cells.

-

Cell culture medium (e.g., RPMI-1640).

-

Stimulants: anti-IgM and IL-4 for B cells, or anti-CD3 for T cells.[3]

-

Leniolisib at various concentrations.

-

Fixation and permeabilization buffers (e.g., BD Phosflow™).

-

Fluorochrome-conjugated antibodies: anti-pAKT (S473), anti-CD19 (for B cells), anti-CD3 (for T cells).

-

Flow cytometer.

-

-

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Pre-incubate the cells with varying concentrations of Leniolisib for a specified duration (e.g., 30 minutes).[11]

-

Stimulate the cells with the appropriate agonist (e.g., anti-IgM and IL-4) for a short period (e.g., 10-20 minutes) at 37°C.[3]

-

Fix the cells immediately to preserve the phosphorylation state.

-

Permeabilize the cells to allow intracellular antibody staining.

-

Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19) and intracellular p-AKT.

-

Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

-

Gate on the specific cell population (e.g., CD19+ B cells) and quantify the median fluorescence intensity (MFI) of the p-AKT signal.

-

Analyze the dose-dependent reduction in p-AKT MFI to determine the cellular potency of Leniolisib.

-

Visualizations: Signaling Pathways and Workflows

PI3Kδ Signaling Pathway in APDS

Caption: PI3Kδ signaling pathway in APDS and the inhibitory action of Leniolisib.

Experimental Workflow for Leniolisib Cellular Assay

Caption: Workflow for assessing Leniolisib's inhibition of p-AKT in B cells.

Logical Framework for Leniolisib Target Validation

Caption: Logical framework illustrating the target validation of Leniolisib for APDS.

Conclusion

The target validation of Leniolisib is supported by a robust body of evidence spanning from biochemical assays to pivotal clinical trials. The quantitative data demonstrates its high potency and selectivity for PI3Kδ. Cellular assays confirm its mechanism of action by showing a direct inhibition of the hyperactive signaling pathway in patient-derived cells. Finally, clinical studies have established its efficacy in treating the core manifestations of APDS, leading to its approval as a targeted therapy. This comprehensive validation process provides a clear rationale for the use of Leniolisib in this rare immunodeficiency.

References

- 1. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]

- 2. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effective "activated PI3Kδ syndrome"-targeted therapy with the PI3Kδ inhibitor leniolisib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. leniolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Effective 'Activated PI3Kd Syndrome' -targeted therapy with PI3Kd inhibitor leniolisib - OAK Open Access Archive [oak.novartis.com]

- 9. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

The Genesis of a Targeted Therapy: An In-depth Guide to the Early Discovery and Development of Leniolisib Phosphate

A Technical Whitepaper for Drug Development Professionals

Abstract

Leniolisib phosphate (Joenja®), the first approved targeted therapy for Activated Phosphoinositide 3-Kinase Delta (PI3Kδ) Syndrome (APDS), represents a significant milestone in the treatment of rare genetic immunodeficiencies. This technical guide provides a comprehensive overview of the early discovery and development of this novel PI3Kδ inhibitor, formerly known as CDZ173. We delve into the initial medicinal chemistry efforts, the elucidation of its mechanism of action, key preclinical findings, and the pivotal early clinical data that paved the way for its approval. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, structured data for comparative analysis, and visualizations of critical pathways and processes.

Introduction: Addressing an Unmet Need in APDS

Activated PI3Kδ Syndrome, also known as PASLI disease, is a rare primary immunodeficiency first characterized in 2013.[1] It arises from gain-of-function mutations in the PIK3CD gene or loss-of-function mutations in the PIK3R1 gene, which encode the catalytic (p110δ) and regulatory (p85α) subunits of the PI3Kδ enzyme, respectively.[2] This genetic anomaly leads to hyperactivation of the PI3Kδ signaling pathway, a critical regulator of immune cell development, proliferation, and function.[3][4][5][6] The clinical manifestations are severe and diverse, including recurrent sinopulmonary infections, lymphoproliferation (lymphadenopathy and splenomegaly), autoimmunity, and an increased risk of lymphoma.[7][8]

Prior to Leniolisib, treatment strategies were supportive and did not target the underlying molecular cause of the disease.[7] The development of a selective PI3Kδ inhibitor was hypothesized to be a promising therapeutic approach to directly counteract the pathway hyperactivity driving APDS pathophysiology.[9]

Early Discovery: From Quinolines to a Clinical Candidate

The journey to Leniolisib began at Novartis, where investigators explored novel 4,6-diaryl quinazolines as PI3Kδ-selective inhibitors.[2][10][11][12] An early lead compound, quinazoline 1a, demonstrated potent and isoform-selective inhibition of PI3Kδ both in vitro and in vivo.[10] However, this compound was plagued by poor water solubility and the formation of a crystalline trihydrate polymorph in aqueous environments, creating a significant risk of variable drug exposure and posing a challenge for clinical development.[2][10][11]

To overcome these liabilities, a medicinal chemistry campaign was initiated. The core strategy involved morphing the lipophilic quinazoline core to a less lipophilic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine structure.[10][12][13] Further optimization, including the replacement of a phenyl group with a pyrrolidine-3-amine and a final adjustment for lipophilicity, led to the discovery of CDZ173, later named Leniolisib.[10][12][13] This new chemical entity retained high potency and selectivity for PI3Kδ while possessing superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12] To further enhance its suitability for clinical use, a crystalline phosphate salt was developed, which improved solubility by over 500-fold compared to the free base, ensuring more reliable pharmacokinetic performance.[10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1-[(3S)-3-[[5,6,7,8-Tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-1-pyrrolidinyl]-1-propanone phosphate (1:1) | [2][11] |

| Chemical Formula | C21H25F3N6O2•H3PO4 | [2][11] |

| Molecular Weight | 450.47 g/mol (free base), 548.46 g/mol (phosphate salt) | [2][11] |

| LogD (pH 7.4) | 3.1 | [2][11] |

| Rule of 5 Violations | 0 | [2][11] |

Mechanism of Action: Quelling a Hyperactive Pathway

PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells.[3][12][13] Upon activation by cell surface receptors, such as B-cell and T-cell receptors, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][4][5] PIP3 recruits and activates downstream effectors, most notably the kinase AKT.[4] Activated AKT, in turn, orchestrates a cascade of cellular processes by activating mTOR and inhibiting FOXO transcription factors, which collectively promote cell growth, proliferation, and survival.[3][5][6]

In APDS, the genetic mutations result in constitutive, hyperactive PI3Kδ signaling.[5][6][8] This disrupts the normal, tightly regulated development and function of immune cells, leading to the characteristic immune deficiency and dysregulation of the disease.[5]

Leniolisib functions as a potent and selective inhibitor of the p110δ catalytic subunit.[3][9] By binding to the active site of the enzyme, it blocks the conversion of PIP2 to PIP3, thereby dampening the aberrant downstream signaling cascade.[3][4] This targeted inhibition helps to normalize the activity of the PI3K/AKT/mTOR pathway, restoring balance to immune cell development and function.[2][5]

Caption: PI3Kδ signaling in health, APDS, and Leniolisib's point of intervention.

Preclinical Development: Establishing Potency and Selectivity

A robust preclinical program was essential to characterize Leniolisib's profile and build the case for clinical investigation.

In Vitro Studies

-

Enzyme and Cell-Based Assays: Leniolisib demonstrated potent, dose-dependent suppression of the hyperactive PI3Kδ pathway in cell lines engineered to express APDS-causative p110δ mutations and in primary T-cell blasts derived from patients.[9] A key measure of pathway inhibition was the reduction in phosphorylation of downstream targets like AKT and S6.[9]

-

Isoform Selectivity: High selectivity is crucial to avoid off-target effects associated with inhibiting other PI3K isoforms, such as PI3Kα and PI3Kβ, which are ubiquitously expressed and vital for general cellular functions.[12][13] In cell-free enzyme assays, Leniolisib showed marked selectivity for PI3Kδ over other Class I isoforms.[3]

Table 2: In Vitro Selectivity of Leniolisib against PI3K Isoforms

| PI3K Isoform | Selectivity vs. PI3Kδ (Fold-Difference) | Reference(s) |

| PI3Kα | 28-fold | [3] |

| PI3Kβ | 43-fold | [3] |

| PI3Kγ | 257-fold | [3] |

-

Immune Cell Function: Leniolisib was shown to inhibit a wide spectrum of immune cell functions across various cell types, including B cells, T cells, neutrophils, monocytes, and mast cells, underscoring its potential to broadly correct the immune dysregulation seen in APDS.[3][10][12][13]

In Vivo Studies

Preclinical animal models were used to assess the efficacy of Leniolisib in relevant disease contexts.

-

Rat Collagen-Induced Arthritis (CIA): In a rat model of arthritis, both prophylactic and therapeutic administration of Leniolisib potently inhibited antigen-specific antibody production and reduced disease symptoms, including paw swelling and joint erosion.[10][13][14]

-

Mouse Lung Inflammation Model: In an ozone-induced lung inflammation model in mice, Leniolisib dose-dependently inhibited the accumulation of neutrophils and macrophages in bronchoalveolar lavage fluid.[10][14]

-

B-cell Activation: Leniolisib demonstrated concentration- and time-dependent inhibition of B-cell activation in both rats and monkeys.[10][12][13][14]

Across these multidose preclinical studies, Leniolisib was well-tolerated with no apparent signs of toxicity.[10]

Table 3: Key Pharmacodynamic Effects of Leniolisib in Preclinical Models

| Model | Species | Key Finding | Reference(s) |

| Collagen-Induced Arthritis | Rat | Potent inhibition of antibody production and reduction of disease symptoms. | [10][13][14] |

| Ozone-Induced Lung Inflammation | Mouse | Dose-dependent inhibition of neutrophil and macrophage accumulation (ED50 = 16 mg/kg and 40 mg/kg, respectively). | [10] |

| B-Cell Activation | Rat, Monkey | Concentration- and time-dependent inhibition of B-cell activation. | [10][12][13][14] |

Early Clinical Development: Proof of Concept in Patients

The promising preclinical data supported the transition of Leniolisib into clinical trials for patients with APDS. The clinical trial program was registered under NCT02435173.[2][7][10]

-

Phase 1 / Dose-Escalation Study: The first-in-human study in APDS patients was a 12-week, open-label, within-patient dose-escalation trial involving six patients.[7][9] This study was crucial for assessing safety, pharmacokinetics (PK), and pharmacodynamic (PD) effects. Leniolisib was well-tolerated at all tested doses (10, 30, and 70 mg twice daily), with no dose-limiting toxicities or serious adverse events observed.[3][9] The results showed a dose-dependent reduction in PI3Kδ pathway hyperactivity.[9] Clinically, after 12 weeks of treatment, all patients showed significant improvement in lymphoproliferation, with a mean reduction in lymph node size of 39% and a mean reduction in spleen volume of 40%.[9]

-

Phase 3 Randomized Controlled Trial: Following the success of the initial study, a pivotal Phase 3, randomized, triple-blind, placebo-controlled trial was conducted in 31 APDS patients aged 12 years and older.[7][15][16] Patients were randomized 2:1 to receive Leniolisib 70 mg or a placebo twice daily for 12 weeks.[7][15] The study was designed with two co-primary endpoints to assess the drug's impact on both immune dysregulation (lymph node size) and immune deficiency (naïve B-cell percentage).[15]

The trial successfully met both co-primary endpoints, demonstrating statistically significant and clinically meaningful improvements for patients treated with Leniolisib compared to placebo.[7][15][16]

Table 4: Summary of Phase 3 Clinical Trial Efficacy Data (Co-Primary Endpoints at 12 Weeks)

| Endpoint | Leniolisib Group | Placebo Group | Adjusted Mean Difference (95% CI) | P-value | Reference(s) |

| Change in Index Lymph Node Size (log10 SPD) | Reduction | Increase | -0.25 (-0.38, -0.12) | 0.0006 | [7][15][16] |

| Change in % Naïve B-Cells of Total B-Cells | Increase | Decrease | 37.30 (24.06, 50.54) | 0.0002 | [7][15] |

| (SPD = Sum of Product of Diameters; CI = Confidence Interval) |

These landmark results, later published in the journal Blood, were instrumental in the FDA's decision to approve Leniolisib on March 24, 2023, making it the first targeted treatment for APDS.[3][15][17]

Caption: Key milestones in the early discovery and development of Leniolisib.

Detailed Experimental Protocols

Protocol: PI3K Isoform Selectivity (Enzyme Inhibition Assay)

This protocol provides a generalized methodology for determining the inhibitory activity of a compound against different PI3K isoforms.

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) of Leniolisib against PI3Kα, β, γ, and δ isoforms.

-

Materials: Recombinant human PI3K isoforms, lipid substrate (e.g., PIP2), ATP (containing γ-³²P-ATP or for use with luminescence-based detection like Kinase-Glo®), kinase buffer, test compound (Leniolisib) at various concentrations, and a detection system.

-

Procedure: a. Serially dilute Leniolisib to create a range of concentrations (e.g., 10-point, 3-fold dilutions). b. In a microplate, combine the kinase buffer, the specific PI3K isoform enzyme, and the lipid substrate. c. Add the diluted Leniolisib or vehicle control (DMSO) to the appropriate wells. d. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Terminate the reaction. f. Quantify the amount of product (PIP3) formed. For radiolabeling, this involves separating PIP3 via chromatography and scintillation counting. For luminescence assays, the remaining ATP is quantified, which is inversely proportional to kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of Leniolisib concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value for each isoform. Selectivity is determined by the ratio of IC50 values (e.g., IC50_alpha / IC50_delta).

Protocol: Phosphorylated AKT (pAKT) Measurement in B-cells by Flow Cytometry

This protocol outlines the key steps for measuring the pharmacodynamic effect of Leniolisib on its direct signaling pathway in patient cells.

-

Objective: To quantify the level of AKT phosphorylation at a specific serine residue (e.g., Ser473) in B-cells from peripheral blood, ex vivo, as a biomarker of PI3K pathway activity.

-

Materials: Whole blood collected from patients, B-cell stimulants (e.g., anti-IgM, anti-CD40), fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer), permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III), fluorescently-conjugated antibodies (anti-CD19 for B-cell identification, anti-pAKT (Ser473)), and a flow cytometer.

-

Procedure: a. Aliquot whole blood samples into flow cytometry tubes. b. Add B-cell stimulant to the appropriate tubes to activate the PI3K pathway. Include an unstimulated control. c. Incubate for a short period (e.g., 15 minutes) at 37°C. d. Immediately fix the cells by adding pre-warmed fixation buffer to stop the signaling reaction and lyse red blood cells. Incubate. e. Pellet the white blood cells by centrifugation and wash. f. Permeabilize the cells by resuspending in ice-cold permeabilization buffer and incubating on ice. This allows antibodies to access intracellular targets. g. Wash the cells to remove the permeabilization buffer. h. Stain the cells with the antibody cocktail (anti-CD19 and anti-pAKT). Incubate in the dark. i. Wash the cells to remove unbound antibodies and resuspend in buffer for analysis.

-

Data Acquisition and Analysis: a. Acquire data on a multicolor flow cytometer. b. Gate on the lymphocyte population using forward and side scatter properties. c. Within the lymphocyte gate, identify B-cells as CD19-positive events. d. Analyze the fluorescence intensity of the anti-pAKT antibody within the CD19+ population to determine the percentage of pAKT-positive B-cells or the median fluorescence intensity. e. The reduction in pAKT levels in stimulated cells from Leniolisib-treated patients compared to baseline is a direct measure of the drug's pharmacodynamic effect.

Caption: Experimental workflow for measuring pAKT in B-cells via flow cytometry.

Conclusion

The early discovery and development of this compound provide a compelling case study in modern, targeted drug development. Beginning with a clear understanding of the genetic basis of APDS, a focused medicinal chemistry effort successfully navigated the challenges of potency, selectivity, and pharmaceutical properties to produce a viable clinical candidate. Rigorous preclinical testing established a strong scientific rationale, while well-designed early-phase clinical trials provided definitive proof of concept. The success of Leniolisib not only offers a transformative therapy for patients with a rare and debilitating disease but also validates the approach of precisely targeting the molecular drivers of genetic disorders.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. google.com [google.com]

- 6. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Item - Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - figshare - Figshare [figshare.com]

- 14. immune-system-research.com [immune-system-research.com]

- 15. medjournal360.com [medjournal360.com]

- 16. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Leniolisib approved for treating ultrarare APDS 1 and 2 | Immune Deficiency Foundation [primaryimmune.org]

Methodological & Application

Leniolisib Phosphate: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leniolisib phosphate is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] The PI3K pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation, particularly in hematopoietic cells.[1][3] Dysregulation of the PI3Kδ isoform is implicated in various immune-mediated disorders and hematological malignancies. Leniolisib's targeted inhibition of PI3Kδ makes it a valuable tool for research and a promising therapeutic agent.[1][3][4][5]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound. The included methodologies cover the direct enzymatic inhibition of PI3K isoforms, the downstream effects on the PI3K/AKT signaling pathway, and the functional consequences on B- and T-lymphocyte activity.

PI3K/AKT Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT signaling pathway and the point of inhibition by Leniolisib.

References

- 1. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]

- 3. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective "activated PI3Kδ syndrome"-targeted therapy with the PI3Kδ inhibitor leniolisib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

Application Notes and Protocols for Leniolisib Phosphate in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Leniolisib phosphate, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, in various preclinical in vivo mouse models. The following sections detail the mechanism of action, dosage information, and experimental protocols to guide researchers in their study design.

Mechanism of Action

This compound is a potent and selective inhibitor of the p110δ catalytic subunit of PI3Kδ.[1][2] PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells that plays a crucial role in immune cell signaling.[1][2] It catalyzes the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K/AKT signaling pathway. This pathway is integral to the proliferation, differentiation, and survival of B cells and T cells.

In certain immune disorders, such as Activated PI3Kδ Syndrome (APDS), gain-of-function mutations in the genes encoding PI3Kδ lead to hyperactivation of this pathway.[3][4] This results in abnormal immune cell development and function, leading to immunodeficiency and lymphoproliferation.[4] Leniolisib selectively binds to the ATP-binding site of p110δ, blocking its kinase activity and thereby downregulating the PI3K/AKT pathway.[3] This targeted inhibition helps to normalize immune cell function and alleviate the pathological symptoms associated with PI3Kδ hyperactivation.[4]

Caption: PI3Kδ Signaling Pathway and Inhibition by Leniolisib.

Quantitative Data Summary

The following table summarizes the reported dosages and administration details for Leniolisib (also known as CDZ173) in various in vivo mouse models.

| Mouse Model | Strain | Dosage | Administration Route | Duration | Key Findings |

| Autoimmune Lymphoproliferative Syndrome (ALPS) | MRL/MpJ-Faslpr/J | 40 or 80 mg/kg, daily | Oral gavage | 7 weeks | Decreased spleen and lymph node weights; reduced urinary protein; decreased double-negative T cells, CD3+ T cells, and CD19+ B cells. |

| Ozone-Induced Lung Inflammation | Not specified | ED50 of 16 mg/kg (neutrophils) and 40 mg/kg (macrophages) | Not specified | Not specified | Dose-dependently inhibited the increase in bronchoalveolar lavage (BAL) neutrophil and macrophage numbers. |

| LPS-Induced Calvarial Osteolysis | Not specified | Not specified in provided abstracts | Not specified | Not specified | Protected against LPS-induced bone loss by inhibiting osteoclast activation. |

| Insulin Homeostasis Study | Not specified | 100 mg/kg, twice daily | Oral gavage | 4 weeks | Maintained insulin stability, indicating selectivity over PI3Kα. |

Experimental Protocols

Preparation and Administration of this compound for Oral Gavage

This compound has been noted to have poor water solubility.[5][6] Therefore, appropriate vehicle selection is crucial for achieving consistent and effective oral administration in mice.

Materials:

-

This compound powder

-

Vehicle: A common vehicle for poorly soluble compounds is a suspension in an aqueous solution containing a suspending agent and a surfactant. A recommended starting point is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.[7][8] Alternatively, for some lipophilic compounds, corn oil can be used.[7][8]

-

Mortar and pestle or homogenizer

-

Sterile water

-

Carboxymethylcellulose (CMC)

-

Tween 80

-

Scale and weighing paper

-

Graduated cylinders and beakers

-

Stir plate and stir bar

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

Procedure:

-

Vehicle Preparation (0.5% CMC with 0.1% Tween 80):

-

Weigh the required amount of CMC.

-

In a beaker with a stir bar, slowly add the CMC to the desired volume of sterile water while stirring continuously to prevent clumping.

-

Heat the solution gently (do not boil) while stirring until the CMC is fully dissolved.

-

Allow the solution to cool to room temperature.

-

Add Tween 80 to a final concentration of 0.1% and mix thoroughly.

-

-

This compound Suspension Preparation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 40 mg/kg) and the number and weight of the mice. Assume a dosing volume of 10 mL/kg (0.2 mL for a 20 g mouse).

-

Weigh the calculated amount of this compound powder.

-

Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.

-

Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. A homogenizer can also be used for this step.

-

Continuously stir the suspension on a stir plate until administration to maintain homogeneity.

-

-

Oral Gavage Administration:

-

Gently restrain the mouse.

-

Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.

-

Draw the calculated volume of the Leniolisib suspension into the syringe attached to the gavage needle.

-

Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Slowly administer the suspension.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress.

-

Caption: Workflow for Leniolisib Oral Gavage Preparation and Administration.

Autoimmune Lymphoproliferative Syndrome (ALPS) Mouse Model Protocol

Model: MRL/MpJ-Faslpr/J (MRL/lpr) mice spontaneously develop a systemic autoimmune disease that models human SLE and ALPS.

Materials:

-

Six-week-old female MRL/lpr mice

-

This compound suspension (prepared as described above)

-

Vehicle control (e.g., 0.5% CMC with 0.1% Tween 80)

-

Metabolic cages for urine collection

-

Urine protein test strips

-

Equipment for blood collection (e.g., retro-orbital or submandibular)

-

EDTA tubes for blood collection

-

Flow cytometer and antibodies for lymphocyte subset analysis

-

Dissection tools

-

Scale for organ weighing

-

Formalin or other fixatives for histology

Procedure:

-

Acclimatization and Grouping:

-

Acclimatize six-week-old female MRL/lpr mice for one week.

-

Randomly assign mice to treatment groups (e.g., vehicle, 40 mg/kg Leniolisib, 80 mg/kg Leniolisib).

-

-

Treatment:

-

Administer Leniolisib or vehicle daily via oral gavage for 7 weeks.

-

Monitor body weight daily.

-

-

Efficacy Assessment:

-

Proteinuria: Collect urine at baseline and at specified intervals (e.g., weeks 3 and 7) using metabolic cages. Measure protein levels using test strips.

-

Blood Analysis: Collect blood at the end of the study. Perform complete blood counts (CBC) and flow cytometric analysis of lymphocyte subsets in whole blood.

-

Organ Analysis: At the end of the 7-week treatment period, euthanize the mice.

-

Dissect and weigh the spleen and lymph nodes.

-

Prepare single-cell suspensions from the spleen and lymph nodes for flow cytometry.

-

Fix spleen, lymph nodes, and kidneys in formalin for histological analysis.

-

Ozone-Induced Lung Inflammation Mouse Model Protocol

Model: Acute exposure to ozone induces a robust inflammatory response in the lungs, characterized by the influx of neutrophils and macrophages.

Materials:

-

Ozone exposure chamber

-

This compound suspension

-

Vehicle control

-

Anesthetics for euthanasia

-

Surgical tools for trachea exposure

-

Catheter or cannula for bronchoalveolar lavage (BAL)

-

Sterile, cold PBS

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Microscope slides and cytocentrifuge

-

Stains for differential cell counting (e.g., Diff-Quik)

-

ELISA kits for cytokine analysis

Procedure:

-

Treatment: Administer Leniolisib or vehicle at the desired doses and time points before ozone exposure.

-

Ozone Exposure: Expose mice to a controlled concentration of ozone (e.g., 2 ppm) for a specified duration (e.g., 3 hours).

-

Bronchoalveolar Lavage (BAL):

-

BAL Fluid Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Prepare cytospin slides and stain for differential cell counting (neutrophils, macrophages, etc.).

-

The supernatant can be stored at -80°C for analysis of inflammatory mediators (e.g., cytokines, total protein) by ELISA.

-

LPS-Induced Calvarial Osteolysis Mouse Model Protocol

Model: Local injection of lipopolysaccharide (LPS) over the mouse calvaria induces an inflammatory response leading to osteoclast activation and bone resorption.

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound suspension

-

Vehicle control

-

Sterile PBS

-

Anesthetics

-

Micro-computed tomography (micro-CT) scanner

-

Decalcifying solution (e.g., 10% EDTA)

-

Histology processing reagents

-

TRAP (tartrate-resistant acid phosphatase) staining kit

Procedure:

-

Treatment: Administer Leniolisib or vehicle systemically (e.g., oral gavage or intraperitoneal injection) at specified doses and times relative to LPS injection.

-

LPS Injection:

-

Anesthetize the mice.

-

Inject a solution of LPS (e.g., 5 mg/kg) subcutaneously over the midline of the calvaria.

-

Repeat injections as required by the study design (e.g., every other day for 14 days).

-

-

Bone Resorption Assessment (Micro-CT):

-

At the end of the study, euthanize the mice and dissect the calvaria.

-

Fix the calvaria in formalin.

-

Scan the calvaria using a micro-CT scanner to visualize and quantify bone resorption pits.

-

-

Histological Analysis:

-

Decalcify the calvaria in 10% EDTA.

-

Process the tissue for paraffin embedding and sectioning.

-

Perform Hematoxylin and Eosin (H&E) staining to assess inflammation and tissue morphology.

-

Perform TRAP staining to identify and quantify osteoclasts on the bone surface.

-

Efficacy and Toxicity Assessment Methodologies

Flow Cytometry for Lymphocyte Subset Analysis

-

Sample Preparation:

-

Staining:

-

Incubate cells with a viability dye to exclude dead cells from the analysis.[13]

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate cells with a cocktail of fluorochrome-conjugated antibodies specific for cell surface markers of different lymphocyte subsets (e.g., CD3, CD4, CD8 for T cells; B220/CD19 for B cells; and markers for naive, memory, and transitional subsets).[13]

-

-

Data Acquisition and Analysis:

Histological Analysis

-

Tissue Processing:

-

Sectioning and Staining:

-

Microscopic Examination:

Caption: General Workflow for Efficacy Assessment in Mouse Models.

References

- 1. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leniolisib approved for treating ultrarare APDS 1 and 2 | Immune Deficiency Foundation [primaryimmune.org]

- 5. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]

- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 10. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]

- 11. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. miltenyibiotec.com [miltenyibiotec.com]

- 14. researchgate.net [researchgate.net]

- 15. Standard histology protocol [jax.org]

- 16. Histopathology of the Liver, Kidney, and Spleen of Mice Exposed to Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Leniolisib Phosphate administration in cell culture studies.

Application Notes: Leniolisib Phosphate in Cell Culture

Introduction

Leniolisib (formerly CDZ173), available as Joenja™, is a potent and selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT/mTOR signaling network is a critical cellular pathway that governs processes such as cell growth, proliferation, survival, and metabolism.[3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, playing a crucial role in the development and function of B and T cells.[3][4]

Genetic gain-of-function mutations in the genes encoding the catalytic (p110δ, PIK3CD) or regulatory (p85α, PIK3R1) subunits of PI3Kδ lead to hyperactivation of this pathway, causing a primary immunodeficiency known as Activated PI3Kδ Syndrome (APDS).[1][3] this compound offers a targeted therapeutic approach by selectively inhibiting the overactive PI3Kδ, thereby normalizing downstream signaling and ameliorating immune dysregulation.[1][5][6] These application notes provide detailed protocols for the use of this compound in in vitro cell culture studies to investigate PI3Kδ signaling.

Mechanism of Action

In the canonical PI3K pathway, extracellular signals activate cell surface receptors, which in turn recruit and activate PI3K. PI3Kδ then catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, leading to the activation of pathways like mTOR and the inhibition of transcription factors like FOXO, ultimately promoting cell survival, proliferation, and growth.[4][6]

Leniolisib functions by binding to the active site of the p110δ catalytic subunit of PI3Kδ, effectively blocking the conversion of PIP2 to PIP3.[4][5] This action dampens the hyperactive signaling cascade characteristic of APDS, leading to reduced phosphorylation of AKT and its downstream targets.[2][7]

Quantitative Data Summary

Leniolisib demonstrates high selectivity for the PI3Kδ isoform over other Class I PI3K isoforms in both biochemical and cell-based assays.

Table 1: Leniolisib Biochemical IC₅₀ Values

| PI3K Isoform | Biochemical IC₅₀ (nM) | Selectivity vs. PI3Kδ (Fold) |

|---|---|---|

| PI3Kδ | 11 | - |

| PI3Kα | 244 | ~22 |

| PI3Kβ | 424 | ~38 |

| PI3Kγ | 2230 | ~202 |

Data sourced from enzyme assays.[3][8]

Table 2: Leniolisib Cellular IC₅₀ and EC₅₀ Values

| Assay Type | Cell/System | Target Readout | IC₅₀ / EC₅₀ (nM) |

|---|---|---|---|

| Cellular Assay | Rat-1 cells expressing mutant PI3Kδ (C416R) | pAKT Inhibition | 50 |

| Cellular Assay | Human cell-based assay | PI3Kδ Inhibition | 56 |

| Whole Blood Assay | Rat whole blood | B-cell activation | 99 |

| Ex vivo PD Assay | Rat blood | pAKT Inhibition | EC₅₀ = 83 |

Data sourced from various in vitro and ex vivo studies.[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reagent Handling: this compound is a solid. Handle in accordance with the manufacturer's safety data sheet.

-

Solvent Selection: Leniolisib is soluble in Dimethyl Sulfoxide (DMSO).[8][11]

-

Stock Solution Preparation:

-

To prepare a 10 mM stock solution, dissolve 5.48 mg of this compound (MW: 548.46 g/mol ) in 1 mL of high-quality, sterile DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.[11]

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

-

Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Treatment of Suspension Cells (e.g., Primary T-cells, B-cells)

This protocol is based on methods used for studying primary T-cell blasts from APDS patients.[7]

-

Cell Culture: Culture primary cells or cell lines in their recommended growth medium and conditions. For generating T-cell blasts, Peripheral Blood Mononuclear Cells (PBMCs) can be activated with anti-CD3/anti-CD28 and maintained in media containing IL-2.[7]

-

Cell Plating: Seed cells at the desired density in a multi-well plate. Ensure even cell distribution.

-

Leniolisib Dilution: Prepare serial dilutions of Leniolisib from the stock solution in complete culture medium to achieve the final desired concentrations.

-

Note: The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

-

-

Pre-incubation: Add the diluted Leniolisib or vehicle control to the cells and pre-incubate for a specified period. A 30-minute pre-incubation has been shown to be effective.[7]

-

Cellular Stimulation (if applicable): Following pre-incubation, stimulate the cells with an appropriate agonist to activate the PI3Kδ pathway. Examples include:

-

Incubation: Incubate the cells for the desired time post-stimulation (e.g., 10 minutes for short-term signaling analysis).[7]

-

Harvesting and Analysis: Harvest cells for downstream analysis, such as flow cytometry for phosphorylated proteins (pAKT, pS6) or western blotting.

Protocol 3: Assessing PI3Kδ Pathway Inhibition by Flow Cytometry

-

Cell Treatment: Treat cells with Leniolisib and appropriate stimuli as described in Protocol 2.

-

Fixation: After treatment, immediately fix the cells by adding a formaldehyde-based fixation buffer to preserve the phosphorylation status of intracellular proteins.

-

Permeabilization: Wash the fixed cells and then permeabilize them with a methanol or detergent-based buffer to allow antibodies to access intracellular targets.

-

Staining: Stain the cells with fluorescently-conjugated antibodies specific for phosphorylated proteins (e.g., anti-pAKT Ser473, anti-pS6 Ser240/244) and cell surface markers (e.g., CD3, CD19).[7]

-

Data Acquisition: Acquire data on a flow cytometer.

-

Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies within the cell populations of interest to quantify the dose-dependent inhibition of PI3Kδ signaling by Leniolisib.[7]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro study investigating the effect of Leniolisib on PI3Kδ pathway activation.

References

- 1. Leniolisib - Wikipedia [en.wikipedia.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Leniolisib | DNA-PK | PI3K | TargetMol [targetmol.com]

Application Notes and Protocols: Leniolisib Phosphate in a Collagen-Induced Arthritis (CIA) Rat Model

Introduction

Leniolisib (formerly CDZ173) is a potent and selective oral inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] The PI3Kδ signaling pathway is predominantly expressed in hematopoietic cells and plays a critical role in the activation, differentiation, and function of various immune cells, including B cells and T cells.[3][4] Its overactivation is implicated in several autoimmune and inflammatory diseases, such as rheumatoid arthritis (RA).[1][5] Leniolisib works by blocking the active binding site of the p110δ subunit, thereby inhibiting the hyperactive signaling cascade that leads to immune dysregulation.[2][6]

The collagen-induced arthritis (CIA) model in rats is a widely utilized preclinical model for human rheumatoid arthritis, as it shares significant immunological and pathological characteristics, including synovitis, pannus formation, and erosion of cartilage and bone.[7][8] These application notes provide detailed protocols for utilizing Leniolisib Phosphate in a rat CIA model to assess its therapeutic potential for treating inflammatory arthritis.

Mechanism of Action: PI3Kδ Signaling in Rheumatoid Arthritis